![molecular formula C14H13N3O4 B14622405 N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide CAS No. 60524-33-6](/img/structure/B14622405.png)
N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide is a chemical compound that features a pyridine ring substituted with a nitro group and a carboxamide group, along with a methoxyphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide typically involves the following steps:
Amidation: The carboxylic acid group on the pyridine ring is converted to a carboxamide group through a reaction with an amine, such as 4-methoxybenzylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Methoxylation: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethylformamide (DMF) solvent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of N-[(4-Methoxyphenyl)methyl]-5-aminopyridine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 5-nitropyridine-3-carboxylic acid and 4-methoxybenzylamine.
Scientific Research Applications
N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenylmethyl group enhances the compound’s binding affinity to its targets, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the nitro and pyridine groups.
4-Methoxybenzylamine: Contains the methoxyphenylmethyl group but lacks the pyridine and carboxamide groups.
5-Nitropyridine-3-carboxamide: Contains the nitro and carboxamide groups but lacks the methoxyphenylmethyl group.
Uniqueness
N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry, materials science, and industrial processes.
Properties
CAS No. |
60524-33-6 |
|---|---|
Molecular Formula |
C14H13N3O4 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O4/c1-21-13-4-2-10(3-5-13)7-16-14(18)11-6-12(17(19)20)9-15-8-11/h2-6,8-9H,7H2,1H3,(H,16,18) |
InChI Key |
VUWIYJZZLZBBTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)
![4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide](/img/structure/B14622328.png)
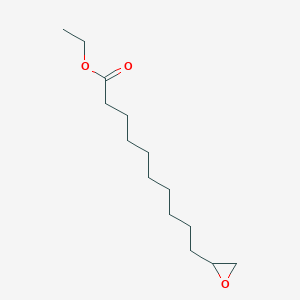
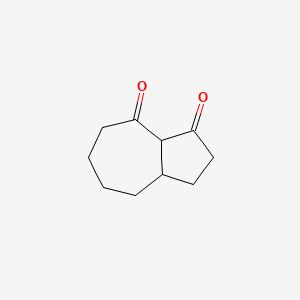
![1-[4-(3-Oxobutyl)phenyl]butan-1-one](/img/structure/B14622352.png)
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
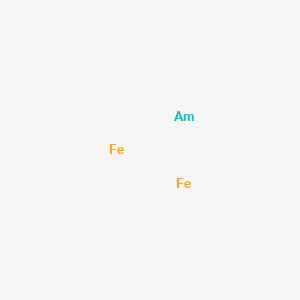
![3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14622357.png)
![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
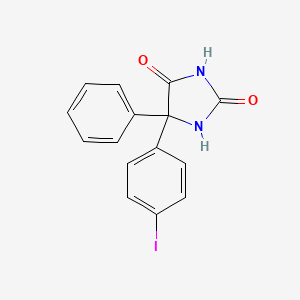
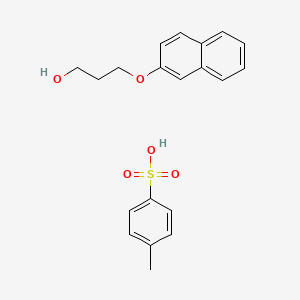
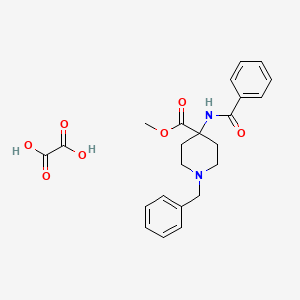
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)

